N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide
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Overview
Description
N’-[(E)-(2,6-Dichlorophenyl)methylidene]-4-[(morpholin-4-yl)methyl]benzohydrazide is a Schiff base compound known for its significant pharmacological and biological activities. The hydrazone moiety in this compound exhibits a unique –N–N=CH- pharmacophore structure, which contributes to its diverse biological effects, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antidiabetic, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,6-Dichlorophenyl)methylidene]-4-[(morpholin-4-yl)methyl]benzohydrazide typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and 4-[(morpholin-4-yl)methyl]benzohydrazide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,6-Dichlorophenyl)methylidene]-4-[(morpholin-4-yl)methyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(2,6-Dichlorophenyl)methylidene]-4-[(morpholin-4-yl)methyl]benzohydrazide has numerous scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Exhibits significant biological activities, making it a candidate for studying its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in anticancer and antimicrobial treatments.
Industry: Utilized in the development of sensors, supramolecular switches, and liquid crystal materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,6-Dichlorophenyl)methylidene]-4-[(morpholin-4-yl)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone moiety allows it to bind to various enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
- N’-[(2,6-Dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide
- (2E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Uniqueness
N’-[(E)-(2,6-Dichlorophenyl)methylidene]-4-[(morpholin-4-yl)methyl]benzohydrazide stands out due to its unique combination of a hydrazone moiety and a morpholine ring. This structural feature enhances its pharmacological properties, making it more effective in various biological applications compared to similar compounds .
Properties
Molecular Formula |
C19H19Cl2N3O2 |
---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-(morpholin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C19H19Cl2N3O2/c20-17-2-1-3-18(21)16(17)12-22-23-19(25)15-6-4-14(5-7-15)13-24-8-10-26-11-9-24/h1-7,12H,8-11,13H2,(H,23,25)/b22-12+ |
InChI Key |
JSBIJMLMNHJJDY-WSDLNYQXSA-N |
Isomeric SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)N/N=C/C3=C(C=CC=C3Cl)Cl |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NN=CC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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